1,3,6,8-Tetramethyl-9H-carbazole
Overview
Description
1,3,6,8-Tetramethyl-9H-carbazole is an organic compound with the molecular formula C₁₆H₁₇N. It is a derivative of carbazole, characterized by the presence of four methyl groups at the 1, 3, 6, and 8 positions on the carbazole ring. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 1,3,6,8-Tetramethyl-9H-carbazole are Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the electron transfer process .
Mode of Action
This compound acts as a mediator in the electron transfer from CarAd to CarAa . This interaction with its targets leads to changes in the electron transfer process, which is essential for various biochemical reactions.
Biochemical Pathways
It is known that it plays a role in the electron transfer process, which is a fundamental part of many biochemical pathways .
Result of Action
Its role in mediating electron transfer suggests that it may influence energy production and other processes that rely on electron transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetramethyl-9H-carbazole can be synthesized through several methods. One common approach involves the alkylation of carbazole with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the available positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carbazole-3,6-dione.
Reduction: Formation of this compound derivatives.
Substitution: Formation of nitro or halogenated carbazole derivatives.
Scientific Research Applications
1,3,6,8-Tetramethyl-9H-carbazole has a wide range of applications in scientific research:
Organic Light-Emitting Diodes (OLEDs): It is used as a thermally activated delayed fluorescence emitter in OLEDs, enhancing their efficiency and performance.
Conducting Polymers: The compound is a key component in the synthesis of polycarbazole and its derivatives, which are used in nanodevices, rechargeable batteries, and electrochemical transistors.
Photophysical Studies: Its unique electronic properties make it a valuable material for studying photophysical processes and developing new materials for optoelectronic applications.
Comparison with Similar Compounds
1,3,6,8-Tetramethyl-9H-carbazole can be compared with other carbazole derivatives, such as:
Carbazole: The parent compound without methyl groups. It has lower steric hindrance and different electronic properties.
Polycarbazole: A polymeric form of carbazole with extended conjugation and improved optoelectronic properties.
Biological Activity
1,3,6,8-Tetramethyl-9H-carbazole (TMC) is a compound of interest due to its diverse biological activities and potential applications in pharmacology. This article explores the biological activity of TMC, focusing on its effects on various cellular mechanisms, particularly in cancer and cardiovascular contexts.
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₇N
- Molecular Weight : 223.32 g/mol
- CAS Number : 6558-85-6
- Purity : >98% .
Anticancer Activity
TMC has been studied for its potential anticancer properties. Research indicates that derivatives of carbazole compounds can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma), C6 (glioma).
- IC50 Values : Some N-substituted carbazole derivatives showed IC50 values as low as 5.9 µg/mL against C6 cells, indicating significant cytotoxicity .
In studies focusing on TMC specifically, it has been observed that it may interact with key signaling pathways involved in tumorigenesis. For example, it has been suggested that TMC could inhibit the activation of STAT3, a transcription factor linked to cancer progression .
Cardiovascular Effects
Recent studies have highlighted the cardiovascular implications of TMC exposure. In particular:
- Model Used : Atherosclerotic model mice.
- Findings : TMC exposure altered energy metabolism by disrupting the tricarboxylic acid cycle and decreasing ATP synthesis. This disturbance was linked to increased production of reactive oxygen species (ROS), which are known to exacerbate atherosclerosis .
Data Table: Biological Activities of this compound
Case Study 1: Apoptosis Induction in Glioma Cells
In a study investigating the apoptotic effects of carbazole derivatives, TMC was shown to activate both extrinsic and intrinsic pathways leading to cell death in glioma cells. Microscopic analysis revealed nuclear shrinkage and DNA condensation as markers of apoptosis .
Case Study 2: Metabolomic Profiling in Atherosclerosis
A comprehensive metabolomic profiling study demonstrated that TMC exposure significantly affected metabolic pathways in atherosclerotic mice. The findings indicated that TMC not only altered energy metabolism but also had potential implications for cardiovascular health by promoting oxidative stress through ROS production .
Properties
IUPAC Name |
1,3,6,8-tetramethyl-9H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16(14)17-15/h5-8,17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGPFZUZKTUOII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6558-85-6 | |
Record name | 1,3,6,8-Tetramethyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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